methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O6S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.11985760 g/mol and the complexity rating of the compound is 772. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of dihydropyrimidinones (DHPMs), which have been shown to have various biological and pharmaceutical properties . .
Mode of Action
Dhpms and their derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
DHPMs and their derivatives have been shown to influence a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Given the compound’s structural similarity to DHPMs, it may have similar effects, which include various biological and pharmaceutical properties . .
Biological Activity
Methyl 6-[(4-methoxybenzenesulfonyl)methyl]-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyrimidine core with various substituents that may influence its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C21H22N2O6S |
Molecular Weight | 430.48 g/mol |
CAS Number | 193623-15-3 |
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various pharmacological activities:
- Antioxidant Activity : Studies have shown that derivatives of tetrahydropyrimidines possess significant antioxidant properties. For instance, the compound demonstrated effective scavenging activity against free radicals in vitro, with some derivatives showing IC50 values as low as 0.6 mg/ml in diphenyl picrylhydrazine (DPPH) assays .
- Antimicrobial Activity : Compounds containing sulfonyl and methoxy groups have been evaluated for their antimicrobial properties against various bacterial strains. Preliminary results suggest that such compounds can inhibit the growth of Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been suggested that similar structures could inhibit enzymes like cyclooxygenase (COX), which are crucial for inflammation processes .
The biological activity of this compound likely involves multiple mechanisms:
- Receptor Interaction : It may bind to specific receptors or enzymes in the body, altering their function and leading to therapeutic effects.
- Free Radical Scavenging : The presence of electron-donating groups enhances the ability of the molecule to donate electrons to free radicals, thus neutralizing them.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Antioxidant Properties : A study published in Bioorganic & Medicinal Chemistry evaluated various tetrahydropyrimidine derivatives for their antioxidant capabilities. The results indicated that modifications at the sulfonyl and methoxy positions significantly enhanced antioxidant activity compared to unmodified counterparts .
- Antimicrobial Evaluation : Research conducted on a series of sulfonamide derivatives revealed promising antimicrobial activity against both bacterial and fungal strains. The structure-activity relationship (SAR) indicated that substituents at the para position on the benzene ring significantly influenced potency .
- Enzyme Inhibition Study : A detailed investigation into enzyme inhibition found that certain tetrahydropyrimidines could effectively inhibit COX enzymes with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Properties
IUPAC Name |
methyl 6-[(4-methoxyphenyl)sulfonylmethyl]-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-13-4-6-14(7-5-13)19-18(20(24)29-3)17(22-21(25)23-19)12-30(26,27)16-10-8-15(28-2)9-11-16/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVKYQREDNPQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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